

Substituted Benzamide Derivatives: A Medicinal Chemistry Technical Guide

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Compound of Interest

Compound Name: *4-bromo-N-ethyl-2-hydroxy-N-methylbenzamide*

CAS No.: *1250229-89-0*

Cat. No.: *B1445058*

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Executive Summary

The substituted benzamide scaffold represents a privileged structure in medicinal chemistry, characterized by its ability to lock into specific conformations via intramolecular hydrogen bonding. Historically pivotal in psychiatry as dopamine

antagonists (e.g., Sulpiride, Amisulpride), this scaffold has evolved into a cornerstone of epigenetic therapy as Class I selective Histone Deacetylase (HDAC) inhibitors (e.g., Entinostat). This guide provides a technical deep-dive into the structural requirements, synthetic methodologies, and emerging applications of benzamide derivatives, including their recruitment in Proteolysis Targeting Chimeras (PROTACs).

The Benzamide Pharmacophore & Conformational Control

The biological versatility of substituted benzamides stems from the "ortho-effect." Substituents at the ortho-position of the benzamide ring (typically alkoxy or amino groups) form an intramolecular hydrogen bond with the amide proton. This interaction creates a pseudo-ring

system, reducing conformational entropy and pre-organizing the molecule for ligand-target binding.

Core Structural Logic

- Ring A (Benzene): The scaffold core. Electronic modulation here affects the acidity of the amide proton.
- Ortho-Substituent (): Critical for conformational locking.
 - -OCH₃ (Methoxy): Common in dopamine antagonists (e.g., Metoclopramide).
 - -NH₂ (Amino): Critical for HDAC inhibition (Zinc Binding Group precursor).
- Amide Linker: Connects the aromatic core to the basic side chain or surface recognition cap.
- Side Chain (): Determines solubility and secondary binding interactions (e.g., the pyrrolidine ring in Amisulpride targeting the aspartate residue in D2 receptors).

Mechanisms of Action: From GPCRs to Epigenetics

Class A: Dopamine Antagonists (Psychiatry)

Substituted benzamides are "atypical" antipsychotics.[1] Unlike phenothiazines, they selectively antagonize mesolimbic

receptors while sparing nigrostriatal pathways, reducing extrapyramidal side effects.

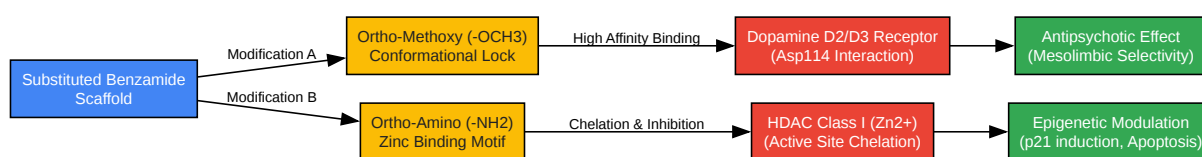
- Mechanism: The protonated amine on the side chain interacts with Asp114 (D2 receptor), while the aromatic ring engages in stacking with Trp386. The ortho-methoxy group locks the benzamide into a planar conformation essential for fitting the narrow binding pocket.

Class B: HDAC Inhibitors (Oncology)

In the context of histone deacetylases (specifically Class I: HDAC1, 2, 3), benzamides act as slow, tight-binding inhibitors.

- Mechanism: Unlike hydroxamic acids (e.g., Vorinostat) which chelate Zinc bidentately, benzamides (e.g., Entinostat/MS-275) utilize the 2-aminoanilide motif. The amide carbonyl oxygen and the ortho-amino nitrogen coordinate the catalytic Zinc ion in the HDAC active site. This binding is often accompanied by a conformational change in the enzyme, leading to high selectivity for Class I over Class II isoforms.

Mechanistic Visualization



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Figure 1: Divergent pharmacological pathways of the benzamide scaffold based on ortho-substitution.

Structure-Activity Relationship (SAR) Data

The following table summarizes key SAR trends derived from Entinostat (HDACi) and Amisulpride (D2 antagonist) optimization campaigns.

Structural Domain	Modification	Effect on Activity (Target)	Mechanistic Insight
Ortho-Position ()	(Amino)	Critical for HDAC potency	Acts as a monodentate or bidentate ligand for . Deletion abolishes activity.
(Methoxy)	Critical for affinity	Intramolecular H-bond with amide -NH- locks conformation (Pseudo-6-membered ring).	
(Unsubstituted)	Loss of potency (Both)	Increases rotational freedom; entropic penalty upon binding is too high.	
Amide Nitrogen	Methylation ()	Decreases HDAC activity	Steric clash in the narrow hydrophobic tunnel of HDAC active site.
Para-Position ()	Pyridyl-methyl carbamate	Enhances HDAC selectivity	"Cap group" that interacts with the rim of the HDAC pocket (surface recognition).
Side Chain ()	Pyrrolidine (Basic)	Enhances affinity	Mimics the ethylamine moiety of dopamine; forms salt bridge with Aspartate.

Experimental Protocol: Synthesis of Entinostat (MS-275) Analog

Objective: Synthesis of N-(2-aminophenyl)-4-[N-(pyridin-3-ylmethoxycarbonyl)aminomethyl]benzamide (Entinostat). Context: This protocol utilizes a carbamate coupling followed by an aniline activation strategy, avoiding unstable acid chlorides.

Reagents & Materials[2][3][4][5][6][7][8]

- Starting Material A: 3-Pyridylcarbinol
- Starting Material B: 4-(Aminomethyl)benzoic acid
- Coupling Agent: 1,1'-Carbonyldiimidazole (CDI) or Triphosgene
- Amine Partner: 1,2-Phenylenediamine (OPD)
- Solvents: DMF (anhydrous), DCM, THF
- Catalyst: HATU, DIPEA

Step-by-Step Methodology

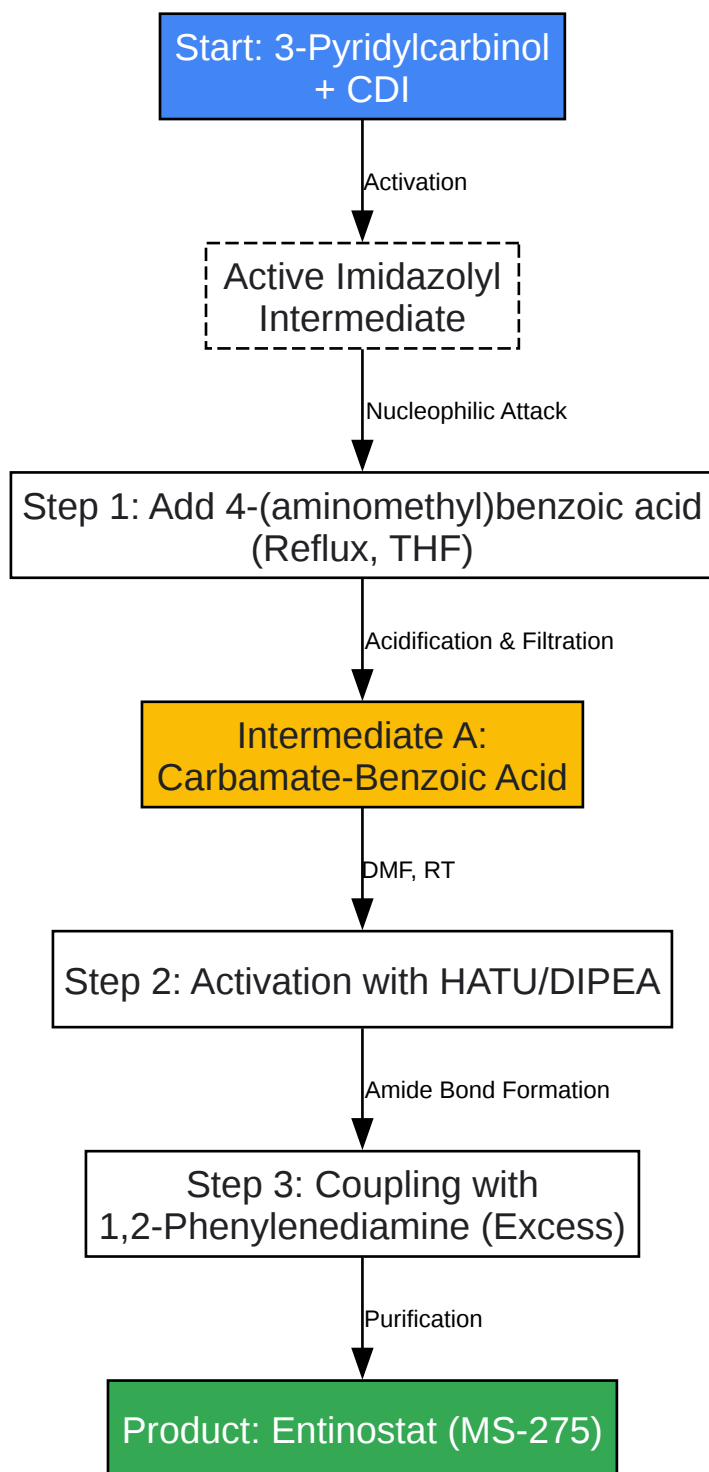
Step 1: Formation of the Carbamate Linker

- Dissolve 3-pyridylcarbinol (10 mmol) in anhydrous THF (50 mL) under atmosphere.
- Add CDI (11 mmol) portion-wise at 0°C. Stir for 1 hour at RT to form the active imidazolyl carbamate intermediate.
- Add 4-(aminomethyl)benzoic acid (10 mmol) and DIPEA (20 mmol).
- Reflux the mixture for 4–6 hours. Monitor by TLC (MeOH:DCM 1:9).
- Workup: Evaporate solvent. Redissolve residue in 1N NaOH (aqueous) to solubilize the acid product. Wash with EtOAc to remove unreacted carbinol. Acidify aqueous layer with 1N HCl to pH 4. Collect the white precipitate (Intermediate A) by filtration. Yield ~75-80%.[\[2\]](#)

Step 2: Amide Coupling (Benzamide Formation)

- Suspend Intermediate A (5 mmol) in anhydrous DMF (20 mL).
- Add HATU (5.5 mmol) and DIPEA (10 mmol). Stir for 15 min to activate the carboxylic acid.
- Add 1,2-phenylenediamine (15 mmol - 3 eq excess to prevent bis-acylation).
- Stir at RT for 12–16 hours.
- Workup: Pour reaction mixture into ice-water (100 mL). A solid precipitate forms.
- Filter the crude solid.
- Purification: Recrystallize from Ethanol/Water or purify via Flash Chromatography (DCM:MeOH gradient).
- Validation:
 - NMR (DMSO-
) should show the characteristic amide singlet at
9-10 ppm and the aniline broad singlet at
4-5 ppm.

Synthetic Workflow Diagram



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Figure 2: Convergent synthesis of Entinostat utilizing HATU-mediated coupling.

Future Directions: Benzamide-Based PROTACs

The most significant recent advancement in this field is the adaptation of the benzamide scaffold into Proteolysis Targeting Chimeras (PROTACs).

The Concept

Standard benzamides (like Entinostat) inhibit HDACs.[3][4] However, inhibition often leads to compensatory upregulation of the enzyme. PROTACs degrade the protein entirely.

- Warhead: A benzamide derivative (e.g., Entinostat analog) binds HDAC.[5]
- Linker: Alkyl or PEG chain attached to the "Cap" region (para-position of the benzamide).
- E3 Ligand: VHL (Von Hippel-Lindau) or Cereblon ligand recruits the E3 ubiquitin ligase.

Design Strategy

Recent studies (e.g., J. Med.[5] Chem. 2020) demonstrate that attaching the linker to the carbamate nitrogen of Entinostat preserves the critical ortho-amino/Zinc interaction while projecting the E3 ligand out of the active site.

- Result: Compounds such as "PROTAC 7" have shown sub-micromolar degradation () of HDAC1 and HDAC3 in HCT116 cells, offering a more prolonged therapeutic effect than simple inhibition.

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